molecular formula C12H13N3 B7440987 N-benzyl-N-methylpyrimidin-2-amine

N-benzyl-N-methylpyrimidin-2-amine

Cat. No.: B7440987
M. Wt: 199.25 g/mol
InChI Key: OTPVZUUAJRIINM-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylpyrimidin-2-amine is a pyrimidine derivative featuring a benzyl and a methyl group attached to the amine nitrogen at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them structurally distinct from pyridines (one nitrogen) and benzimidazoles (fused benzene and imidazole rings). This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in pharmaceuticals, agrochemicals, and materials science. Its derivatives often exhibit varied biological activities, including kinase inhibition and antimicrobial properties, depending on substituent patterns .

Properties

IUPAC Name

N-benzyl-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-15(12-13-8-5-9-14-12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPVZUUAJRIINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-N-methylpyrimidin-2-amine and related pyrimidine/pyridine derivatives:

Compound Molecular Formula Substituents Key Properties Applications/Findings
This compound C₁₂H₁₃N₃ Pyrimidine, N-benzyl, N-methyl Moderate lipophilicity; potential hydrogen-bonding sites at pyrimidine N atoms Likely intermediate for kinase inhibitors or antimicrobial agents (extrapolated)
N-Benzyl-4-methyl-6-phenoxy-2-pyrimidinamine () C₁₈H₁₇N₃O Pyrimidine, N-benzyl, 4-methyl, 6-phenoxy Increased hydrophobicity due to phenoxy group; molecular weight: 291.35 g/mol Agrochemical research (herbicides/pesticides)
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine () C₂₃H₁₈N₄O₂ Pyrimidine, N-benzyl, 2-nitro, 6-phenyl High molecular weight (382.42 g/mol); nitro group may reduce solubility Fluorescence studies or as a nitroaromatic probe
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine () C₁₃H₁₃N₅ Pyrimidine (4,6-dimethyl), benzimidazole Planar structure with intramolecular N–H⋯N hydrogen bonds; m.p. 623 K Antifungal/antiviral agents; crystal structure resolved via X-ray diffraction
N-Benzyl-N-methylpyridin-2-amine () C₁₃H₁₄N₂ Pyridine, N-benzyl, N-methyl Lower ring nitrogen count; reduced hydrogen-bonding capacity vs. pyrimidines Neurological targets (e.g., histamine receptors)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., NO₂): Compounds like N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine () exhibit decreased solubility in polar solvents due to nitro groups but enhanced stability in organic matrices.
  • Electron-Donating Groups (e.g., CH₃, OPh): Methyl and phenoxy substituents () increase lipophilicity, improving membrane permeability in biological systems.

Preparation Methods

Reaction Conditions and Mechanism

The palladium-catalyzed amination of pyrimidine derivatives represents a state-of-the-art method for constructing N-benzyl-N-methylpyrimidin-2-amine. As detailed in a catalytic study, this approach employs Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) as a ligand system, with Cs₂CO₃ as a base in dioxane at 100°C . The reaction likely follows a Buchwald-Hartwig amination mechanism, involving oxidative addition of a C–N bond to palladium, transmetallation with the amine, and reductive elimination to form the target compound.

The use of XPhos , a bulky biphenylphosphine ligand, enhances catalytic activity by stabilizing the palladium center and preventing undesirable side reactions such as β-hydride elimination. Solvent choice is critical: dioxane’s high boiling point (101°C) facilitates reflux conditions, while its moderate polarity favors the dissolution of both aromatic substrates and inorganic bases.

Alkylation of Amine Precursors

Direct N-Alkylation Strategy

A scalable alternative involves the alkylation of N-methylpyrimidin-2-amine with benzyl bromide under basic conditions. Adapted from a general N-benzylamine synthesis protocol, this method utilizes triethylamine (1.1 equiv) in acetonitrile at 70°C for 3–5 hours. The mechanism proceeds via an SN2-type nucleophilic substitution , where the deprotonated amine attacks the electrophilic benzyl carbon.

Table 1: Alkylation Reaction Parameters

ParameterSpecificationSource
SolventAnhydrous acetonitrile
Temperature70°C
BaseTriethylamine
Benzylating AgentBenzyl bromide (1.1 equiv)
Reaction Time3–5 hours

Challenges and Side Reactions

Competitive over-alkylation is a notable limitation, as the secondary amine product (this compound) may react further with excess benzyl bromide to form quaternary ammonium salts. To mitigate this, strict stoichiometric control of benzyl bromide (1.1 equiv) and the use of a bulky base (e.g., DIPEA ) are recommended. Additionally, residual moisture in acetonitrile can hydrolyze benzyl bromide to benzyl alcohol, necessitating rigorous solvent drying.

Bromination-Amination Sequential Approach

Amination with N-Methylbenzylamine

The brominated intermediate is subsequently treated with N-methylbenzylamine in the presence of sodium carbonate to neutralize HBr byproducts. This step proceeds via nucleophilic aromatic substitution (SNAr), where the amine attacks the electron-deficient bromopyrimidine ring. Reaction conditions (45–50°C, 1–3 hours) are milder than those required for alkylation, potentially reducing energy costs.

Table 2: Bromination-Amination Parameters

StepReagents/ConditionsSource
BrominationC₅H₅N·HBr·Br₂, sherwood oil
AminationN-methylbenzylamine, Na₂CO₃
Temperature45–50°C
Reaction Time1–3 hours

Comparative Analysis and Optimization Strategies

Efficiency and Scalability

  • Palladium-catalyzed method : Superior for low-volume, high-value applications but limited by Pd cost (~$50/g for Pd(OAc)₂).

  • Alkylation route : Cost-effective for bulk synthesis but requires precise stoichiometry to avoid over-alkylation.

  • Bromination-amination : Industrially viable due to inexpensive reagents, though bromine handling poses safety concerns.

Purity and Byproduct Management

  • Pd-mediated reactions : Require post-synthesis purification via silica gel chromatography to remove catalyst residues.

  • Alkylation : Centrifugation and recrystallization (e.g., using ethanol/water mixtures) effectively isolate the product.

  • Bromination-amination : Salt-forming steps (e.g., HCl addition) precipitate the product, simplifying isolation .

Q & A

Q. What are the standard synthetic routes for N-Benzyl-N-Methylpyrimidin-2-Amine?

Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example, reductive amination of pyrimidin-2-amine with benzaldehyde derivatives and methylamine can be performed using a catalyst like Pd/NiO under hydrogen gas at 25°C for 10 hours, yielding high purity (up to 95% isolated yield) . Alternatively, nucleophilic substitution between methylamine and activated benzyl halides (e.g., 4-(pyrimidin-2-yl)benzyl chloride) in solvents like dichloromethane or toluene with bases (NaOH or K₂CO₃) is effective . Optimization of solvent polarity and catalyst loading is critical to minimize side reactions.

Q. How is the structural conformation of this compound characterized?

Methodological Answer: X-ray crystallography is the gold standard. For example, in related compounds like N-Benzylpyridin-2-Amine, dihedral angles between aromatic rings (e.g., 67.2° between benzyl and pyridyl groups) and intermolecular N–H⋯N hydrogen bonding (graph-set motif R₂₂(8)) are resolved using SHELX software . NMR (¹H/¹³C) and FT-IR complement crystallography by confirming proton environments and functional groups (e.g., NH stretching at ~3300 cm⁻¹) .

Q. What analytical techniques ensure purity and identity during synthesis?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) monitors reaction progress and purity. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H at 400 MHz in CDCl₃) identifies characteristic peaks: pyrimidine protons (~8.5 ppm), benzyl CH₂ (~4.5 ppm), and N-methyl (~3.0 ppm) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 225.3 for C₁₃H₁₅N₃⁺) .

Advanced Research Questions

Q. How can catalytic efficiency discrepancies in synthesis be resolved?

Methodological Answer: Contradictory yields (e.g., 84–98% in Pd/NiO-catalyzed reactions) may stem from substrate steric effects or solvent polarity. Systematic optimization using Design of Experiments (DoE) can isolate variables. For example, varying Pd loading (0.5–2.0 wt%), hydrogen pressure (1–5 atm), and solvent polarity (toluene vs. THF) improves reproducibility . Comparative studies with alternative catalysts (e.g., Raney Ni or Pt/C) under identical conditions are recommended .

Q. What computational tools aid in predicting biological activity?

Methodological Answer: Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations assess binding affinities to targets like kinase enzymes. For instance, pyrimidine analogs show affinity for BCR-ABL1 in leukemia studies . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict pharmacokinetic properties . Validation via in vitro assays (e.g., IC₅₀ determination) is critical .

Q. How are crystallographic data contradictions addressed (e.g., X-ray vs. NMR)?

Methodological Answer: Conflicts between X-ray torsion angles and NMR-derived NOE distances require multi-technique validation. For example, if NMR suggests a flexible benzyl group but X-ray shows rigidity, variable-temperature NMR or dynamic crystallography (time-resolved Laue diffraction) can resolve conformational dynamics . SHELXL refinement with anisotropic displacement parameters improves X-ray accuracy .

Q. What strategies enhance selectivity in this compound derivatives for medicinal applications?

Methodological Answer: Structure-Activity Relationship (SAR) studies guide functionalization. Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position improves target selectivity (e.g., COX-2 inhibition) . Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with Ser530 in COX-2). Parallel synthesis of analogs (e.g., 5-fluoro or 6-methyl substitutions) followed by high-throughput screening validates hypotheses .

Q. How do intermolecular interactions influence solid-state stability?

Methodological Answer: Crystal packing analysis via Mercury software reveals stabilization mechanisms. In N-Benzylpyridin-2-Amine, N–H⋯N hydrogen bonds and C–H⋯π interactions (e.g., benzyl-to-pyridine) enhance lattice energy, reducing hygroscopicity . Differential Scanning Calorimetry (DSC) correlates melting points (e.g., 120–150°C) with packing efficiency. Polymorph screening (via solvent recrystallization) identifies stable forms for formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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